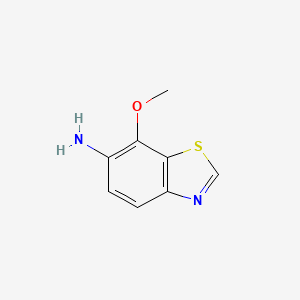
2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It contains a cyclopropane ring substituted with a carboxylic acid group and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an ethoxyphenyl-substituted alkene, using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the synthetic routes mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
- 2-(4-Ethoxyphenyl)Cyclopropanecarboxylic acid
- 2-(3-Ethoxyphenyl)Cyclopropanecarboxylic acid
- trans-2-Phenyl-1-cyclopropanecarboxylic acid
Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid may exhibit unique properties due to the position of the ethoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
1017553-76-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-15-11-6-4-3-5-8(11)9-7-10(9)12(13)14/h3-6,9-10H,2,7H2,1H3,(H,13,14) |
Clave InChI |
VZAUHNCDYIPCJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)



